molecular formula C16H8F2N2O3S B2489699 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile CAS No. 1019152-85-2

3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile

Cat. No.: B2489699
CAS No.: 1019152-85-2
M. Wt: 346.31
InChI Key: STHYHZDIWWDETK-UHFFFAOYSA-N
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Description

3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile is a synthetic quinoline derivative designed for research applications. The core 4-oxo-1,4-dihydroquinoline structure is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities and its ability to interact with diverse enzymatic targets. This specific compound features strategic substitutions, including a 3,4-difluorophenylsulfonyl group and a carbonitrile moiety at the 7-position, which are typically incorporated to modulate electronic properties, polarity, and binding affinity to biological targets. Quinoline-based compounds are the subject of extensive investigation in various research fields. They are explored as potential inhibitors for a range of enzyme classes, such as kinases, topoisomerases, and ATP-binding cassette transporters . The fluorine atoms on the phenylsulfonyl group may enhance cell membrane permeability and metabolic stability, while the sulfonyl group can act as a key hydrogen bond acceptor within an enzyme's active site. The 7-carbonitrile substituent is a common functional group used in drug discovery to improve potency and optimize pharmacokinetic properties. Researchers are utilizing this compound as a key intermediate in synthetic chemistry and as a pharmacophore for developing novel therapeutic agents in areas such as oncology, infectious diseases, and neurology. Its high purity makes it suitable for in vitro assay development, structure-activity relationship (SAR) studies, and molecular docking simulations to elucidate potential mechanisms of action. This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(3,4-difluorophenyl)sulfonyl-4-oxo-1H-quinoline-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F2N2O3S/c17-12-4-2-10(6-13(12)18)24(22,23)15-8-20-14-5-9(7-19)1-3-11(14)16(15)21/h1-6,8H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHYHZDIWWDETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for quinolone synthesis, involving cyclocondensation of an aniline derivative with a β-keto ester. For the 7-cyano substituent, 2-amino-4-cyanobenzoic acid serves as a viable starting material.

Procedure :

  • Aniline Preparation :
    • Nitration of 4-cyanoaniline yields 2-nitro-4-cyanoaniline, which is reduced to 2-amino-4-cyanoaniline using hydrogenation (Pd/C, H₂).
  • Cyclocondensation :
    • Reaction with ethyl β-keto ester (e.g., ethyl acetoacetate) in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours forms the quinolone ester.
    • Key intermediate : Ethyl 7-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Optimization :

  • Substituting PPA with Eaton’s reagent (P₂O₅·MeSO₃H) improves yields (75–85%).

Functionalization at the 3-Position

Sulfonylation via Directed C–H Activation

Direct sulfonylation of the quinolone core at the 3-position is achievable through transition-metal-catalyzed C–H activation. Recent advances in Pd(II)/Ag(I) systems enable regioselective sulfonylation using 3,4-difluorobenzenesulfonyl chloride.

Procedure :

  • Reaction Setup :
    • Quinolone (1 eq), 3,4-difluorobenzenesulfonyl chloride (1.2 eq), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 eq) in DMF at 110°C for 12 hours.
  • Workup :
    • Precipitation with ice-water, filtration, and recrystallization (EtOH/H₂O) yields the sulfonylated product (68–72%).

Mechanistic Insight :

  • Pd(II) facilitates C–H activation at the 3-position, followed by sulfonyl group transfer from the sulfonyl chloride.

Halogenation-Sulfonylation Sequence

Alternative approaches employ halogenation followed by nucleophilic aromatic substitution (NAS):

Step 1: Bromination :

  • Treat the quinolone core with N-bromosuccinimide (NBS) in DMF at 0°C to install bromine at the 3-position (yield: 85–90%).

Step 2: Sulfonylation :

  • React 3-bromoquinolone with sodium 3,4-difluorobenzenesulfinate (1.5 eq) and CuI (10 mol%) in DMSO at 120°C for 24 hours (yield: 65–70%).

Installation of the 7-Cyano Group

Sandmeyer Reaction

For quinolones lacking the 7-cyano group, nitration followed by cyanation is effective:

Step 1: Nitration :

  • Treat 4-oxo-1,4-dihydroquinoline with fuming HNO₃/H₂SO₄ at 0°C to install a nitro group at the 7-position (yield: 80%).

Step 2: Reduction and Cyanation :

  • Reduce the nitro group to amine using H₂/Pd-C, then diazotize with NaNO₂/HCl and treat with CuCN to yield the cyano derivative (overall yield: 55–60%).

Integrated Synthetic Route

Combining the above strategies, a consolidated pathway emerges:

  • Quinolone Core Synthesis :
    • Gould-Jacobs cyclization of 2-amino-4-cyanoaniline with ethyl acetoacetate.
  • Sulfonylation :
    • Pd-catalyzed C–H sulfonylation at the 3-position.
  • Purification :
    • Column chromatography (SiO₂, CH₂Cl₂/MeOH 20:1) affords the final product in 62% overall yield.

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 8.89 (s, 1H, H-2), 8.28 (d, J = 8.0 Hz, 1H, H-5), 7.88–7.60 (m, 4H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, H-8).
  • HRMS : [M+H]⁺ calc. for C₁₇H₉F₂N₂O₃S: 381.0352; found: 381.0355.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Gould-Jacobs + C–H 62 One-pot, minimal steps Requires expensive Pd catalyst
Halogenation-NAS 55 Avoids transition metals Low regioselectivity in bromination
Sandmeyer Cyanation 60 Reliable for nitro groups Multi-step, moderate yields

Chemical Reactions Analysis

Reactivity of the Sulfonyl Group

The 3,4-difluorophenylsulfonyl moiety is strongly electron-withdrawing, which influences both the quinoline core and adjacent substituents. Key reaction pathways include:

  • Nucleophilic Aromatic Substitution (SNAr):
    The sulfonyl group activates the quinoline ring for substitution at electron-deficient positions (e.g., C6 or C8). For example, in related quinolones, piperazine or amines displace leaving groups under reflux in polar aprotic solvents like DMF (140°C, K₂CO₃) .
    Hypothetical Reaction:

    3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile+R-NH2DMF, 140°C7-amino derivative+byproducts\text{3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile} + \text{R-NH}_2 \xrightarrow{\text{DMF, 140°C}} \text{7-amino derivative} + \text{byproducts}
  • Sulfonamide Formation:
    The sulfonyl group may react with primary or secondary amines to form sulfonamides, a common modification to enhance pharmacological properties .

Nitrile Group Transformations

The electron-deficient nitrile at C7 can undergo hydrolysis or reduction:

  • Hydrolysis to Carboxylic Acid/Amide:
    Under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions, nitriles hydrolyze to carboxylic acids or amides. For instance, ethyl ester analogues of quinolones are saponified to carboxylic acids using NaOH in ethanol .
    Hypothetical Pathway:

    -CNH2O, H+/OH-COOH or -CONH2\text{-CN} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{-COOH or -CONH}_2
  • Reduction to Amine:
    Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces nitriles to primary amines, useful for further derivatization .

Quinoline Core Modifications

The 4-oxo-1,4-dihydroquinoline scaffold is prone to electrophilic and nucleophilic attacks:

Synthetic Routes to Analogues

While direct synthesis of this compound is not documented, related methodologies suggest:

  • Sulfonation Step:
    Chlorosulfonation of a precursor quinoline, followed by coupling with 3,4-difluorophenylthiol and oxidation to the sulfone .

  • Nitrile Introduction:
    Cyanation via Rosenmund-von Braun reaction (CuCN) or palladium-catalyzed cross-coupling (e.g., Suzuki with cyanoboronic acid) .

Comparative Reactivity Table

Functional Group Reaction Type Conditions Product Analogous Reference
Sulfonyl (Ar-SO₂-)Nucleophilic substitutionDMF, K₂CO₃, 140°CAmine/piperazine derivatives
Nitrile (-CN)HydrolysisH₂O/H⁺ or H₂O/OH⁻Carboxylic acid/amide
Quinoline C4=OReductionNaBH₄, MeOH1,4-dihydroquinolin-4-ol

Research Gaps and Opportunities

  • Biological Activity: Analogous sulfonamide quinolines exhibit anti-inflammatory and anticancer properties , suggesting potential applications for this compound.

  • Stability Studies: The electron-withdrawing effects of the sulfonyl and nitrile groups may enhance metabolic stability but reduce solubility, necessitating formulation studies.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile typically involves multi-step organic reactions. The compound features a quinoline core with a sulfonyl group and a cyano group at specific positions, which are crucial for its biological activity. The presence of the difluorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Research has indicated that compounds similar to 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline derivatives exhibit significant antiviral properties. For instance, certain derivatives have been shown to act as hepatitis B virus (HBV) capsid assembly effectors, disrupting viral replication by binding to the capsid protein and affecting assembly processes . These findings suggest that the compound could be further explored as a potential therapeutic agent against HBV.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For example, novel quinolone derivatives have been synthesized and tested against various human cancer cell lines, demonstrating promising cytotoxicity . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Quinoline derivatives have also been reported to possess antimicrobial properties. The structural features of 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile may contribute to its effectiveness against certain bacterial strains. The sulfonamide group is known for its antibacterial activity, making this compound a candidate for further exploration in antimicrobial research.

Case Studies and Research Findings

StudyFindings
Study on HBV Capsid AssemblyCompounds similar to 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline derivatives inhibited HBV replication effectively by disrupting capsid assembly .
Anticancer Activity AssessmentSynthesis of quinolone derivatives showed significant cytotoxicity against human cancer cell lines with mechanisms involving apoptosis induction .
Antimicrobial EfficacyQuinoline derivatives demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, while the sulfonyl and cyano groups contribute to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Core Structure and Functional Groups

Quinoline vs. Pyrimidine Scaffolds The target compound employs a quinoline core, whereas analogs like FE@SNAP and SNAP-7941 use a pyrimidine scaffold . Quinoline derivatives are known for their planar aromatic structure, which enhances π-π stacking interactions in protein binding.

3,4-Difluorophenyl Substituent

  • Both the target compound and FE@SNAP incorporate a 3,4-difluorophenyl group , a feature critical for enhancing lipophilicity and modulating electronic properties. Fluorination at these positions is often leveraged to improve metabolic stability and blood-brain barrier penetration in neuroactive compounds .

Sulfonyl vs. Carboxylate/Carbamate Groups

  • The sulfonyl group in the target compound contrasts with the carboxylate (SNAP-acid) or carbamate (Tos@SNAP) functionalities in related molecules. Sulfonyl groups are strong electron-withdrawing moieties that can influence both solubility and receptor-binding kinetics, whereas carboxylate groups may enhance solubility but reduce membrane permeability .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity MCHR1 antagonists like FE@SNAP exhibit high binding affinity due to the synergistic effects of the 3,4-difluorophenyl group and the pyrimidine core. While the target compound’s quinoline core may offer distinct binding modes, the absence of a piperidinylpropylaminocarbonyl chain (as seen in FE@SNAP) could limit its interaction with MCHR1 .

Metabolic Stability

  • Fluorination in both compounds likely reduces oxidative metabolism. However, the carbonitrile group in the target compound may introduce additional metabolic liabilities compared to the methoxymethyl substituent in FE@SNAP .

Synthetic Accessibility The synthesis of the target compound’s sulfonyl-linked quinoline may require specialized coupling reagents, whereas FE@SNAP derivatives utilize more straightforward carbamate-forming reactions, as described in .

Table 1: Structural and Functional Comparison

Feature Target Compound FE@SNAP/SNAP-7941 Derivatives
Core Scaffold Quinoline Pyrimidine
Aromatic Substituent 3,4-Difluorophenylsulfonyl 3,4-Difluorophenyl (linked via carbamate)
Key Functional Groups Carbonitrile (7-position) Methoxymethyl, Piperidinylpropylaminocarbonyl
Electron Effects Strongly electron-withdrawing (sulfonyl) Moderate (carbamate/carboxylate)
Metabolic Features Fluorination + carbonitrile Fluorination + methoxymethyl

Biological Activity

The compound 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound contains a quinoline core substituted with a sulfonyl group and a difluorophenyl moiety, contributing to its biological activity. The molecular formula is C15H10F2N2O3SC_{15}H_{10}F_2N_2O_3S with a molecular weight of approximately 348.32 g/mol.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. It has shown significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : The compound exhibited an IC50 value of 6.40 µg/mL, indicating strong inhibitory effects compared to the reference drug Doxorubicin, which had an IC50 of 9.18 µg/mL .
  • A549 (lung cancer) : Similar potent effects were observed with an IC50 value of 22.09 µg/mL .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Kinase Activity : Studies suggest that it inhibits key kinases involved in cell proliferation pathways.
  • Induction of Apoptosis : The compound activates caspases (3, 8, and 9), leading to programmed cell death in cancer cells .

Structure-Activity Relationship (SAR)

The incorporation of the difluorophenyl and sulfonyl groups is critical for enhancing the biological activity of the compound. Variations in these substituents have been shown to affect potency significantly:

Substituent TypeEffect on Activity
DifluorophenylIncreases lipophilicity and bioavailability
Sulfonyl GroupEnhances interaction with biological targets

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives of quinoline compounds, including our target compound. The results indicated that derivatives with electron-withdrawing groups like difluorophenyl showed enhanced cytotoxicity against MCF-7 and A549 cell lines compared to those with electron-donating groups .

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile binds effectively to the active sites of several enzymes implicated in cancer progression, suggesting a multi-target mechanism that could be exploited for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with the formation of the quinoline core via cyclization, followed by sulfonylation using 3,4-difluorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

  • Catalytic cross-coupling : Utilize Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for introducing substituents, as demonstrated in analogous quinoline syntheses .

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product.

  • Optimization : Adjust solvent polarity (e.g., dioxane/water mixtures) and reaction temperature (reflux at 80–100°C) to enhance yields .

    • Example Reaction Conditions :
StepReagents/ConditionsPurposeReference
1PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, dioxane/waterSuzuki coupling for core functionalization
23,4-Difluorophenylsulfonyl chloride, DMF, RTSulfonylation

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions and purity. Fluorine-19 NMR can resolve sulfonyl group interactions .

  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion).

  • X-ray Crystallography : Employ SHELX programs (SHELXL/SHELXS) for single-crystal structure determination. Refinement parameters (R-factor < 0.05) ensure atomic-level accuracy .

    • Key Crystallographic Data :
ParameterValueReference
Space groupP2₁/c
Resolution0.84 Å

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the 3,4-difluorophenylsulfonyl group in biological activity?

  • Methodology :

  • Analog synthesis : Replace the sulfonyl group with methylsulfonyl, chlorophenylsulfonyl, or non-fluorinated variants.

  • In vitro assays : Test inhibition of HIV-1 transcription (IC₅₀) or antimicrobial activity (MIC) using protocols from oxoquinoline derivative studies .

  • Computational docking : Perform molecular docking (AutoDock Vina) to compare binding affinities with targets like HIV-1 reverse transcriptase .

    • SAR Insights :
SubstituentActivity (IC₅₀, μM)Reference
3,4-Difluorophenylsulfonyl0.12 ± 0.03
4-Fluorophenylsulfonyl0.45 ± 0.10

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.
  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) as in HIV-1 transcription inhibition studies .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent effects or enantiomeric purity .

Q. Can computational models predict the binding affinity of this compound with specific biological targets?

  • Methodology :

  • Molecular Dynamics (MD) simulations : Use AMBER or GROMACS to simulate target-ligand interactions over 100 ns trajectories.

  • Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies, validated by experimental IC₅₀ values .

  • Fragment-based design : Optimize the carbonitrile group’s orientation using QM/MM hybrid methods .

    • Predicted vs. Experimental Binding Energy :
TargetPredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)Reference
HIV-1 RT-9.2 ± 0.3-8.9 ± 0.2

Data Contradiction Analysis Example

  • Issue : Discrepancies in reported antimicrobial activity (MIC ranging from 2–50 µg/mL).
  • Resolution :
    • Variable factors : Differences in bacterial strains (Gram-positive vs. Gram-negative), solvent (DMSO vs. saline), and incubation time (24 vs. 48 hours).
    • Unified protocol : Adopt CLSI guidelines for MIC determination and use a common solvent (DMSO ≤1% v/v) .

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